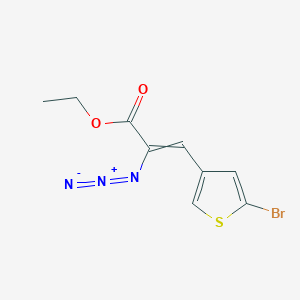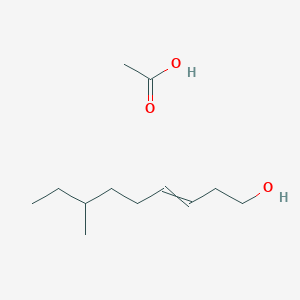
Acetic acid;7-methylnon-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;7-methylnon-3-en-1-ol is an organic compound that combines the properties of acetic acid and a non-enol structure. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a long carbon chain with a double bond and a hydroxyl group (7-methylnon-3-en-1-ol). It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylnon-3-en-1-ol typically involves the esterification of acetic acid with 7-methylnon-3-en-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;7-methylnon-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Acetic acid;7-methylnon-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;7-methylnon-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bond and carboxylic acid group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
7-methylnon-3-en-1-ol: An alcohol with a similar structure but without the acetic acid group.
Uniqueness
Acetic acid;7-methylnon-3-en-1-ol is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and have diverse applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
90368-75-5 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
acetic acid;7-methylnon-3-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-3-10(2)8-6-4-5-7-9-11;1-2(3)4/h4-5,10-11H,3,6-9H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
JVZNCGHFYKAZAX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC=CCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
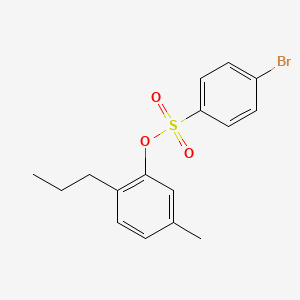
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
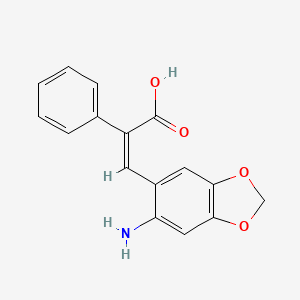
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
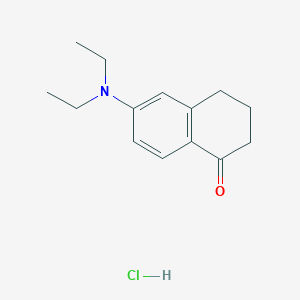
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
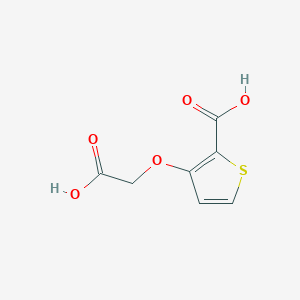

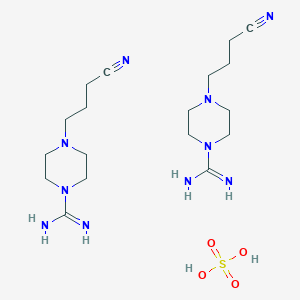
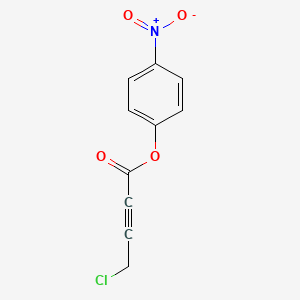
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
